1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide is a compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields due to their unique chemical properties. This compound, in particular, is characterized by the presence of two aminoethyl groups and a methyl group attached to the imidazolium ring, along with bromide and dihydrobromide anions .
Preparation Methods
The synthesis of 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide typically involves the reaction of 2-methylimidazole with 2-bromoethylamine hydrobromide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aminoethyl groups can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique chemical properties.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can disrupt protein-protein interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide can be compared with other imidazolium-based compounds, such as:
1,3-Bis(2-hydroxyethyl)-imidazolium chloride: Known for its use in ionic liquids and as a solvent.
1-butyl-2,3,4,5-tetramethylimidazolium bromide: Used in various industrial applications due to its thermal stability.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and applications.
Properties
Molecular Formula |
C8H19Br3N4 |
---|---|
Molecular Weight |
410.98 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-2-methylimidazol-3-ium-1-yl]ethanamine;bromide;dihydrobromide |
InChI |
InChI=1S/C8H17N4.3BrH/c1-8-11(4-2-9)6-7-12(8)5-3-10;;;/h6-7H,2-5,9-10H2,1H3;3*1H/q+1;;;/p-1 |
InChI Key |
YVDQEGQPEFRXDG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=CN1CCN)CCN.Br.Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.